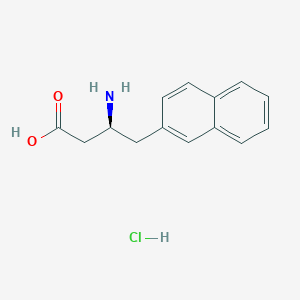

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Übersicht

Beschreibung

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral amino acid derivative It features a naphthalene ring attached to a butanoic acid backbone, with an amino group in the S-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-naphthylacetic acid.

Formation of Intermediate: The 2-naphthylacetic acid is converted to 2-naphthylacetyl chloride using thionyl chloride.

Amidation: The 2-naphthylacetyl chloride is then reacted with an appropriate amine to form the corresponding amide.

Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: The (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action : This compound acts primarily as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. Its structural characteristics enable it to selectively bind to specific receptor subtypes, enhancing its therapeutic potential in treating neurological disorders such as depression and anxiety.

Case Studies :

- Therapeutic Applications : Research indicates that (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride may inhibit enzymes involved in glutamate metabolism, specifically glutamate dehydrogenase. This inhibition could be relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Biochemical Research

Amino Acid Transport Mechanisms : The compound is utilized to study amino acid transport mechanisms, providing insights into cellular metabolism and its implications for metabolic disorders. Understanding these mechanisms can lead to advancements in treating conditions such as phenylketonuria and other metabolic syndromes .

Drug Formulation

Improved Bioavailability : Due to its unique properties, this compound is a candidate for drug formulation aimed at enhancing the bioavailability of therapeutic agents. This enhancement is crucial for increasing the effectiveness of medications in clinical settings .

Neuroscience Studies

Synaptic Transmission and Plasticity : The compound plays a significant role in neuroscience research by aiding the understanding of synaptic transmission and plasticity. These processes are essential for learning and memory formation, making this compound valuable for studies related to cognitive function .

Analytical Chemistry

Standard in Quantification Methods : In analytical chemistry, this compound serves as a standard in methods for quantifying amino acids in biological samples. This application is vital for nutritional and clinical studies where accurate measurement of amino acids is required .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring provides hydrophobic interactions, while the amino and carboxylic acid groups participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

4-(Naphthalen-2-yl)butanoic acid: Lacks the amino group, resulting in different chemical properties and applications.

2-Naphthylacetic acid: A precursor in the synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and a naphthalene ring. This combination of features allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆ClNO₂

- Molecular Weight : 265.74 g/mol

- CAS Number : 331847-01-9

The compound features a naphthalene ring, an amino group, and a carboxylic acid group, which contribute to its biological interactions. The naphthalene moiety enhances hydrophobic interactions, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, particularly glutamate dehydrogenase. This inhibition may influence neurotransmitter levels in the brain, making it relevant for neurological studies.

- Receptor Modulation : The compound selectively binds to various receptor subtypes, including glutamate receptors. This modulation can affect synaptic transmission and has implications for treating conditions such as depression and anxiety disorders .

Case Studies

- Neuroprotective Effects : In a study examining its effects on neuronal cultures, this compound demonstrated protective effects against excitotoxicity induced by excess glutamate. This suggests potential applications in neurodegenerative diseases where glutamate toxicity is a concern .

- Therapeutic Potential in Pain Management : Research indicates that this compound may have analgesic properties by modulating pain pathways in the central nervous system. Its interaction with GABA receptors suggests it could help alleviate chronic pain conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Neuroprotective, enzyme inhibition | Modulates glutamate receptors |

| (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride | Similar receptor modulation | Different stereochemistry affects activity |

| 4-(Naphthalen-2-yl)butanoic acid | Primarily fatty acid activity | Lacks amino group |

This comparison highlights how stereochemistry plays a crucial role in determining the biological properties of these compounds.

Applications in Medicine

This compound is being investigated for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.

- Anti-inflammatory Properties : Preliminary studies suggest it may exert anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .

- Cancer Research : Investigations into its anticancer potential are ongoing, focusing on its ability to inhibit specific pathways involved in tumor growth.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375847 | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-01-9, 270063-39-3 | |

| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.